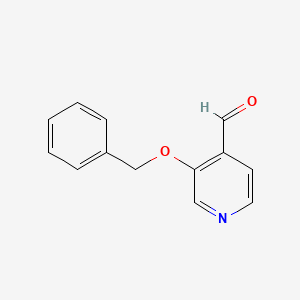

3-(Benzyloxy)pyridine-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Benzyloxy)pyridine-4-carbaldehyde: is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol It is a derivative of pyridine, featuring a benzyloxy group at the 3-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pyridine-4-carbaldehyde typically involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base to form 3-benzyloxypyridine. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (POCl3/DMF) to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: 3-(Benzyloxy)pyridine-4-carboxylic acid

Reduction: 3-(Benzyloxy)pyridine-4-methanol

Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Chemistry: 3-(Benzyloxy)pyridine-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the synthesis of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)pyridine-4-carbaldehyde largely depends on its chemical reactivity The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesisThese reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse chemical transformations .

Comparison with Similar Compounds

Pyridine-4-carbaldehyde: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

3-Hydroxypyridine: Lacks the aldehyde group, limiting its use in formylation reactions.

3-(Methoxy)pyridine-4-carbaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group, which may affect its reactivity and applications.

Uniqueness: 3-(Benzyloxy)pyridine-4-carbaldehyde is unique due to the presence of both the benzyloxy and aldehyde groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and industrial processes .

Biological Activity

3-(Benzyloxy)pyridine-4-carbaldehyde is a pyridine derivative that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of this compound features a pyridine ring substituted with a benzyloxy group and an aldehyde functional group. The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde group at the 4-position of the pyridine ring.

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial activity. A study highlighted that derivatives of pyridine, including those with benzyloxy substitutions, have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 20 ± 1.5 |

| This compound | E. coli | 15 ± 1.0 |

| Control (Standard Antibiotic) | S. aureus | 30 ± 2.0 |

The presence of the benzyloxy group appears to enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy .

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and disruption of mitochondrial membrane potential .

A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

| A549 (Lung) | 8.5 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The benzyloxy group may facilitate binding to target sites, enhancing the compound's overall potency . Molecular docking studies suggest that this compound can effectively bind to key enzymes involved in bacterial metabolism and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives demonstrated that compounds with benzyloxy substitutions had significantly higher antimicrobial activity than their unsubstituted counterparts. The study utilized agar diffusion methods to measure inhibition zones against multiple pathogens .

- Cytotoxicity Assessment : In vitro studies on MCF-7 cells indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .

Properties

IUPAC Name |

3-phenylmethoxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-14-8-13(12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHTYGMWXIDJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.